1,5-Bis(benzyloxy)pentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

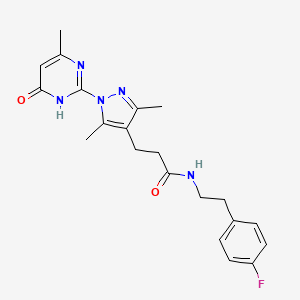

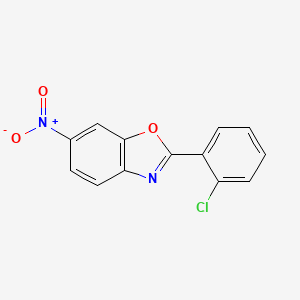

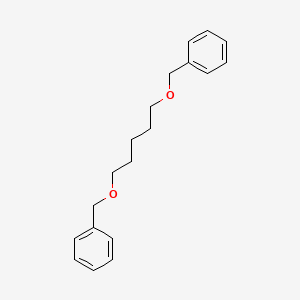

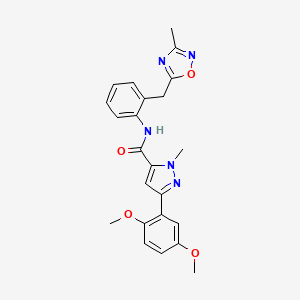

1,5-Bis(benzyloxy)pentane is a chemical compound with the molecular formula C19H24O2 . It has a molecular weight of 284.4 .

Synthesis Analysis

1,5-Bis(benzyloxy)pentane has been synthesized by reacting pentane-1,5-diol with benzyl chloride . Another synthesis method involves reacting carbazole and 1,5-dibromopentane in a 2:1 ratio, respectively .Molecular Structure Analysis

The IUPAC name for 1,5-Bis(benzyloxy)pentane is 1,5-bis(benzyloxy)pentane . The InChI code for this compound is 1S/C19H24O2/c1-4-10-18(11-5-1)16-20-14-8-3-9-15-21-17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2 .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis : 1,5-Bis(phenoxy)pentane and its derivatives are used in the synthesis of aromatic polyethers. These compounds, especially those substituted with electron-donating groups, are involved in oxidative polymerization processes. They contribute to the formation of polymers containing structural units like diphenyl methane and benzyl chloride (Percec, Wang, & Oishi, 1992).

Solid-State Structure Analysis : The solid-state structures of 1,5-bis(phenoxy)pentane derivatives are studied using techniques like X-ray diffraction and NMR spectroscopy. These studies help in understanding their interaction with biological targets and their potential as growth inhibitors in cancer treatments (Żabiński, Wolska, & Maciejewska, 2007).

Chemotherapy Research : Some derivatives of 1,5-Bis(phenoxy)pentane, like 1,5-bis[(4-amidinophenyl)-N-methylamino]pentane, are investigated for their potential in chemotherapy, particularly in targeting DNA. These studies are crucial in the development of new chemotherapeutics (Żabiński, Maciejewska, & Wolska, 2010).

Metalloporphyrazine Synthesis : 1,5-Bis(benzyloxy)pentane and its derivatives play a role in the synthesis of metalloporphyrazine, which are compounds with potential applications in areas like catalysis and materials science. These compounds are characterized using various spectroscopic techniques, and their electronic properties are predicted computationally (Yildiz et al., 2016).

Liquid Crystal Research : Derivatives of 1,5-Bis(benzyloxy)pentane are also studied for their applications in the field of liquid crystals. These studies include the synthesis and characterization of methylene-linked liquid crystal dimers, which are essential for understanding the properties and applications of liquid crystals in displays and other technologies (Henderson & Imrie, 2011).

Coordination Chemistry : The compound is used in the synthesis of coordination polymers, involving metals like Cu(II) and Cd(II). These polymers are characterized by techniques like X-ray diffraction and have potential applications in areas such as catalysis and materials science (Yang et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that the compound belongs to the family of organic compounds called ethers, which are often used as solvents and intermediates in the synthesis of other chemicals.

Mode of Action

Ethers like 1,5-bis(benzyloxy)pentane typically act as solvents, helping to dissolve other substances, or as intermediates in chemical reactions . In the case of 1,5-Bis(benzyloxy)pentane, it may participate in reactions such as the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Biochemical Pathways

As mentioned earlier, it may be involved in the suzuki–miyaura coupling reaction , which is a key method for forming carbon-carbon bonds in organic synthesis.

Eigenschaften

IUPAC Name |

5-phenylmethoxypentoxymethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-4-10-18(11-5-1)16-20-14-8-3-9-15-21-17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFRUDFJELRDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCOCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Bis(benzyloxy)pentane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-Benzylimidazol-2-yl)ethyl]-2-chloroacetamide;hydrochloride](/img/structure/B2934521.png)

![5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934524.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2934532.png)